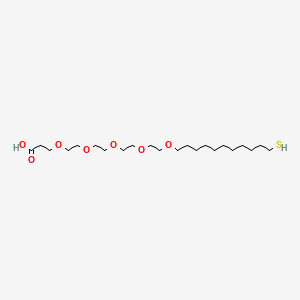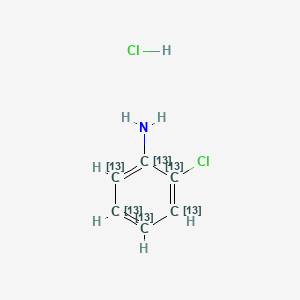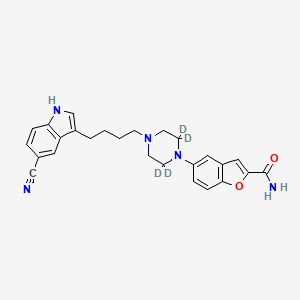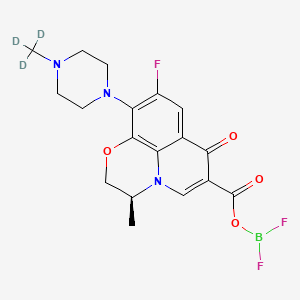
Thiol-C9-PEG5-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiol-C9-PEG5-acid: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its thiol group and a carboxylic acid group, making it a versatile linker in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiol-C9-PEG5-acid is synthesized through a series of chemical reactions involving the coupling of a thiol group with a polyethylene glycol chain and a carboxylic acid group. The synthesis typically involves the following steps:
Thiol Functionalization: The thiol group is introduced to the polyethylene glycol chain through a thiol-ene reaction.
PEGylation: The polyethylene glycol chain is extended by reacting with ethylene oxide.
Carboxylation: The terminal hydroxyl group of the polyethylene glycol chain is converted to a carboxylic acid group using a carboxylation reagent
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process ensures high purity and yield, making it suitable for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiol group in Thiol-C9-PEG5-acid can undergo oxidation to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products:
Disulfides: Formed from the oxidation of thiol groups.
Thioethers: Formed from nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
Chemistry: Thiol-C9-PEG5-acid is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used to create bioconjugates for targeted drug delivery and imaging applications. The thiol group allows for selective conjugation with proteins and other biomolecules .
Medicine: this compound is employed in the development of targeted therapies, particularly in cancer treatment, where it helps in the selective degradation of oncogenic proteins .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including hydrogels and nanomaterials, due to its ability to form stable linkages with various substrates .
Mecanismo De Acción
Thiol-C9-PEG5-acid functions as a linker in PROTACs, which are designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system. The thiol group of this compound binds to the target protein, while the carboxylic acid group binds to an E3 ubiquitin ligase. This brings the target protein in close proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
Thiol-C9-PEG5: Similar to Thiol-C9-PEG5-acid but lacks the carboxylic acid group.
Thiol-C11-PEG4-acid: Contains a longer alkyl chain and a shorter PEG chain compared to this compound.
Thiol-C8-PEG6-acid: Contains a shorter alkyl chain and a longer PEG chain compared to this compound.
Uniqueness: this compound is unique due to its balanced length of the alkyl and PEG chains, providing optimal flexibility and stability for PROTAC synthesis. The presence of both thiol and carboxylic acid groups allows for versatile conjugation with various biomolecules and substrates .
Propiedades
Fórmula molecular |
C22H44O7S |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H44O7S/c23-22(24)10-12-26-14-16-28-18-20-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-21-30/h30H,1-21H2,(H,23,24) |
Clave InChI |
SCWOQJXEVJAGMQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCOCCOCCOCCOCCOCCC(=O)O)CCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)

